molecular formula C22H15ClN4OS B2480244 (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 946202-07-9

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2480244
CAS No.: 946202-07-9
M. Wt: 418.9
InChI Key: HXAKDTDQOKEGSX-UHFFFAOYSA-N
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Description

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C22H15ClN4OS and its molecular weight is 418.9. The purity is usually 95%.
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Biological Activity

The compound (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4OC_{21}H_{19}ClN_{4}O with a molecular weight of approximately 378.86 g/mol. The presence of a chlorophenyl group and a quinoxaline moiety contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit diverse biological activities including:

  • Antimicrobial Properties : Several studies have demonstrated that pyrazole derivatives possess significant antifungal and antibacterial properties. For instance, compounds similar to the one in focus have shown efficacy against various pathogenic strains, including Mycobacterium tuberculosis .
  • Anticancer Activity : Pyrazole derivatives are known to inhibit cancer cell proliferation. The compound under consideration may exhibit similar effects, potentially through mechanisms involving apoptosis induction or inhibition of specific cancer-related pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways can lead to altered cellular functions.
  • Receptor Modulation : Compounds like this one may act as agonists or antagonists at various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that pyrazole derivatives can act as antioxidants, reducing oxidative stress in cells .

Antifungal Activity

A study evaluating the antifungal properties of pyrazole derivatives found that certain compounds demonstrated potent activity against Candida albicans and Aspergillus niger. The mechanism was linked to disruption of fungal cell wall synthesis .

Antitubercular Activity

Research indicated that specific pyrazole derivatives showed promising results against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as antitubercular agents .

Antioxidant Properties

Molecular docking studies revealed that the compound exhibits strong antioxidant capabilities, which may contribute to its overall therapeutic profile. This was evidenced by its ability to scavenge free radicals effectively .

Data Tables

Biological ActivityPathogen/Cell TypeIC50 (µM)Reference
AntifungalCandida albicans15
AntifungalAspergillus niger20
AntitubercularM. tuberculosis10
AntioxidantN/AN/A

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAKDTDQOKEGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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